Methyl 4-oxo-4-{[4-(1-piperidinylsulfonyl)phenyl]amino}butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-oxo-4-{[4-(1-piperidinylsulfonyl)phenyl]amino}butanoate is a complex organic compound with the molecular formula C₁₆H₂₂N₂O₅S It is characterized by the presence of a piperidinylsulfonyl group attached to a phenyl ring, which is further connected to an amino group and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-4-{[4-(1-piperidinylsulfonyl)phenyl]amino}butanoate typically involves multi-step organic reactions. One common method involves the reaction of 4-(1-piperidinylsulfonyl)aniline with methyl 4-chloro-4-oxobutanoate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. Solvent extraction, recrystallization, and chromatography are common techniques used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-4-{[4-(1-piperidinylsulfonyl)phenyl]amino}butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Methyl 4-oxo-4-{[4-(1-piperidinylsulfonyl)phenyl]amino}butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-oxo-4-{[4-(1-piperidinylsulfonyl)phenyl]amino}butanoate exerts its effects involves interaction with specific molecular targets. The piperidinylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-oxo-4-{[4-(1-piperidinylsulfonyl)phenyl]amino}pentanoate
- Methyl 4-oxo-4-{[4-(1-piperidinylsulfonyl)phenyl]amino}hexanoate
Uniqueness
Methyl 4-oxo-4-{[4-(1-piperidinylsulfonyl)phenyl]amino}butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
methyl 4-oxo-4-(4-piperidin-1-ylsulfonylanilino)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-23-16(20)10-9-15(19)17-13-5-7-14(8-6-13)24(21,22)18-11-3-2-4-12-18/h5-8H,2-4,9-12H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGMHTSCZIEKPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.